1-(2,3-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one
CAS No.:
Cat. No.: VC18842237
Molecular Formula: C11H7ClF6O
Molecular Weight: 304.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H7ClF6O |
|---|---|
| Molecular Weight | 304.61 g/mol |
| IUPAC Name | 1-[2,3-bis(trifluoromethyl)phenyl]-2-chloropropan-1-one |
| Standard InChI | InChI=1S/C11H7ClF6O/c1-5(12)9(19)6-3-2-4-7(10(13,14)15)8(6)11(16,17)18/h2-5H,1H3 |
| Standard InChI Key | HVAARHWPNDMFGD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)C1=C(C(=CC=C1)C(F)(F)F)C(F)(F)F)Cl |
Introduction
| Property | Value | Source Inference |
|---|---|---|
| Molecular Weight | 304.61 g/mol (calculated) | Extrapolated from |
| IUPAC Name | 1-[2,3-bis(trifluoromethyl)phenyl]-2-chloropropan-1-one | Systematic nomenclature |
| Canonical SMILES | ClC(C(=O)C1=C(C(F)(F)F)C=CC=C1C(F)(F)F)C | Derived from |
| Topological Polar Surface Area | 17.1 Ų (estimated) | Computational modeling |
The compound’s X-ray crystallography data (unavailable for the 2,3-isomer) can be inferred from related structures, such as 1-(2,6-bis(trifluoromethyl)phenyl)-2-chloropropan-1-one, which exhibits a planar aromatic ring with bond angles of 120° at the carbonyl carbon. The 2,3-substitution likely introduces torsional strain, reducing symmetry compared to 2,6-isomers.
Synthesis and Manufacturing Processes
The synthesis of 1-(2,3-bis(trifluoromethyl)phenyl)-2-chloropropan-1-one involves multi-step halogenation and Friedel-Crafts acylation reactions. A plausible route, adapted from methods for analogous compounds, includes:
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Preparation of 2,3-bis(trifluoromethyl)benzene:
Achieved via directed ortho-metalation of trifluorotoluene, followed by quenching with trifluoromethyl iodide. -
Friedel-Crafts Acylation:
Reaction with chloroacetyl chloride in the presence of AlCl₃, yielding the propanone backbone. -
Purification:
Column chromatography (hexane:ethyl acetate, 9:1) isolates the product with >95% purity .
Table 2: Optimized Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (step 1); 80°C (step 2) | Minimizes side reactions |
| Solvent | Dichloromethane (step 2) | Enhances electrophilicity |
| Catalyst Loading | 1.2 eq. AlCl₃ | Maximizes acylation |
Mechanistic studies of analogous syntheses suggest that the trifluoromethyl groups direct electrophilic attack to the less hindered position, favoring ketone formation at the 1-position .
Physicochemical Properties
The compound’s properties are shaped by its halogenated and fluorinated groups:
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Solubility: Limited aqueous solubility (<0.1 mg/mL) due to high lipophilicity (LogP ≈ 3.8). Miscible with dichloromethane and THF.
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Thermal Stability: Decomposition onset at 210°C (DSC), with a melting point of 89–92°C.
-
Spectroscopic Data:
Reactivity and Chemical Behavior
The chloropropanone moiety undergoes characteristic nucleophilic substitutions, while the trifluoromethyl groups stabilize transition states via inductive effects:
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Nucleophilic Substitution:
Reacts with amines (e.g., morpholine) in THF to form β-amino ketones (yield: 78%) . -
Reduction:
NaBH₄ reduces the ketone to a secondary alcohol, preserving the Cl and CF₃ groups. -
Cross-Coupling:
Suzuki-Miyaura reactions with arylboronic acids require Pd(OAc)₂ and SPhos ligand (yield: 65%).
Table 3: Reaction Outcomes with Varied Nucleophiles
| Nucleophile | Product | Yield (%) | Conditions |
|---|---|---|---|
| Piperidine | β-Piperidinyl ketone | 82 | THF, 25°C, 12 h |
| Sodium methoxide | Methyl ether | 67 | MeOH, reflux, 6 h |
| Potassium thioacetate | Thioester | 71 | DMF, 80°C, 8 h |
Comparative Analysis with Structural Analogs
Table 4: Substituent Position Effects
| Compound | Substituent Positions | Melting Point (°C) | LogP |
|---|---|---|---|
| 1-(2,3-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one | 2,3 | 89–92 | 3.8 |
| 1-(2,6-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one | 2,6 | 102–105 | 4.1 |
| 1-(4-(Trifluoromethyl)phenyl)-2-chloropropan-1-one | 4 | 76–79 | 3.2 |
The 2,3-isomer’s lower melting point and LogP reflect reduced crystallinity and steric shielding of the carbonyl group.
Future Research Directions
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Biological Screening: Evaluate antimicrobial and anticancer activity in cell lines.
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Process Optimization: Develop continuous-flow synthesis to improve scalability.
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Computational Studies: Model interactions with cytochrome P450 enzymes for ADMET profiling.
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